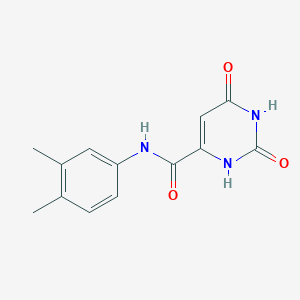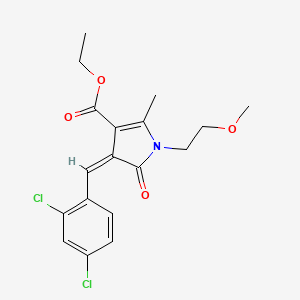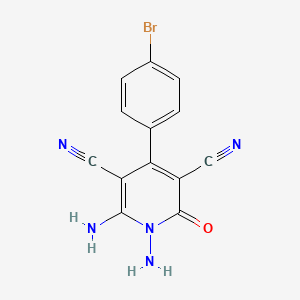
N-(3,4-dimethylphenyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide, also known as DPC, is a pyrimidine derivative that has been synthesized and studied for its potential applications in scientific research. DPC has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.
作用機序
The exact mechanism of action of N-(3,4-dimethylphenyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide is not fully understood, but it has been suggested that it may act by inhibiting enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to modulate the immune system and affect the expression of various genes.
実験室実験の利点と制限
One of the advantages of using N-(3,4-dimethylphenyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, this compound has also been found to be relatively unstable under certain conditions, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving N-(3,4-dimethylphenyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use as a tool for studying various cellular processes, such as pyrimidine biosynthesis and immune modulation. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
合成法
The synthesis of N-(3,4-dimethylphenyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide involves the condensation of 3,4-dimethylaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with urea. The resulting product is then purified and characterized using various spectroscopic techniques.
科学的研究の応用
N-(3,4-dimethylphenyl)-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide has been studied for its potential applications in various scientific research areas, including cancer research, neurobiology, and drug discovery. One study found that this compound inhibited the growth of cancer cells in vitro, indicating its potential as a cancer therapeutic agent. Another study showed that this compound had neuroprotective effects in a mouse model of Alzheimer's disease, suggesting its potential in treating neurodegenerative disorders.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-3-4-9(5-8(7)2)14-12(18)10-6-11(17)16-13(19)15-10/h3-6H,1-2H3,(H,14,18)(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLFUDTYIKJMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4892702.png)
![5-[benzyl(isopropyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B4892707.png)
![N-({1-[(2-chlorophenyl)acetyl]-3-piperidinyl}methyl)-4-fluorobenzamide](/img/structure/B4892726.png)
![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-3,5-dimethylpyridinium bromide](/img/structure/B4892747.png)

![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)

![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![4-ethoxy-3-nitro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4892791.png)
![3-phenyl-N-(1-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B4892792.png)